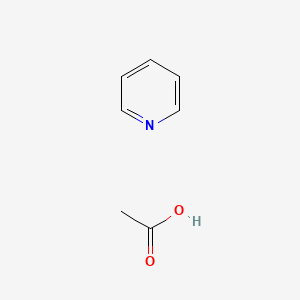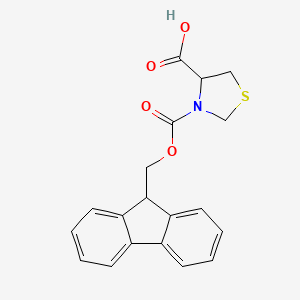
4-Cyclohexylmorpholine
概要
説明
4-Cyclohexylmorpholine is a chemical compound with the molecular formula C10H19NO . It is a valuable class of fine chemicals and has been diversely employed as emulsifiers, corrosion inhibitors, and catalysts for polyurethane foam .
Synthesis Analysis
The synthesis of 4-Cyclohexylmorpholine involves the mixing of diethylene glycol and cyclohexylamine in a mixing tank. The mixture then passes through a fixed bed containing a supported catalyst, and a catalytic amination reaction is performed under hydrogen conditions. The products are condensed and collected, and rectification is performed to obtain 4-Cyclohexylmorpholine .Molecular Structure Analysis
The molecular structure of 4-Cyclohexylmorpholine consists of a morpholine ring attached to a cyclohexyl group . The molecular weight of the compound is 169.2640 .Chemical Reactions Analysis
The chemical reactions involving 4-Cyclohexylmorpholine include the highly efficient Pd-catalyzed direct coupling of aryl ethers (including the typical lignin model compounds) and morpholines .Physical And Chemical Properties Analysis
4-Cyclohexylmorpholine has a molecular weight of 169.2640 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources .科学的研究の応用
Synthesis and Chemical Applications
- Palladium-Catalyzed Synthesis : Zheng et al. (2021) explored the palladium-catalyzed synthesis of 4-cyclohexylmorpholines from aryl ethers and morpholines, demonstrating efficient production of these chemicals, which are useful in fine chemical manufacturing. This method used hydrogen as a resource and did not require acidic additives, showcasing a significant advancement in the synthesis of 4-cyclohexylmorpholines (Zheng et al., 2021).
Environmental Applications
- Mechanisms Controlling the Transport and Fate of MCHM : He et al. (2015) investigated the transport and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants. The study found that volatilization and sorption are key mechanisms in the removal of MCHM from water, suggesting that its use in coal beneficiation plants is unlikely to pose a threat to surface or groundwater under normal conditions (He et al., 2015).
Chemical Stability and Reactivity
- Stability and Oxidation of Olefins : Işci et al. (2014) investigated the stability and solubility range of sulfonamide-substituted iron phthalocyanine, incorporating 4-tert-Butylbenzenesulfonamide. This study highlighted the remarkable stability of phthalocyanine under oxidative conditions and its implications in the oxidation of olefins like cyclohexene, demonstrating the utility of cyclohexylmorpholine derivatives in the chemical industry (Işci et al., 2014).
Bioremediation
- Removal and Biotransformation of 4-Nonylphenol : López-Pacheco et al. (2019) researched the removal of 4-Nonylphenol (4-NP), a contaminant, using a consortium of microorganisms. The study found significant removal and biotransformation of 4-NP in water, indicating the potential for using microalgae and cyanobacteria consortia in environmental remediation (López-Pacheco et al., 2019).
Chemical Synthesis
- Gold-Catalyzed Cycloaddition Reactions : Rao and Chan (2014) described a method for synthesizing 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes using gold(I)-catalyzed [2+2+1] cycloaddition. This showcases the versatility of cyclohexylmorpholine derivatives in synthesizing complex chemical structures, beneficial for various applications in chemical synthesis (Rao & Chan, 2014).
Safety And Hazards
4-Cyclohexylmorpholine is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Category 3). It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
将来の方向性
The transformation of renewable lignocellulose has been recognized as an alternative strategy to relieve the excessive reliance on depleting fossil resources (e.g., petroleum, coal and natural gas) for the production of chemicals and fuels. In this context, lignin, one of the three main components of lignocellulose, has gained significant research interest as a renewable aromatic carbon resource. Current research studies mainly focus on the synthesis of various oxygenates from lignin. In contrast, the strategies for the production of valuable nitrogen-containing compounds from lignin are still very limited .
特性
IUPAC Name |
4-cyclohexylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHZWFIIVVNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214471 | |
| Record name | Morpholine, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylmorpholine | |
CAS RN |
6425-41-8 | |
| Record name | Cyclohexylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




